molecular formula C8H10N2 B083103 5,6,7,8-Tetrahydro-1,7-naphthyridine CAS No. 13623-85-3

5,6,7,8-Tetrahydro-1,7-naphthyridine

Cat. No.: B083103
CAS No.: 13623-85-3
M. Wt: 134.18 g/mol
InChI Key: SRQJSMFCZYZSLB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings through adjacent carbon atoms.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthetic preparation of trisubstituted triazines . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that derivatives of tetrahydro-1,6-naphthyridines exhibit a pronounced analgesic effect , which could imply potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthetic preparation of trisubstituted triazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal as a catalyst in ethanol, resulting in a mixture of 1,2,3,4-tetrahydro- and this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Palladium on charcoal in ethanol.

    Substitution Reagents: Cyanuric chloride and nitroaniline.

Major Products:

Comparison with Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Comparison: 5,6,7,8-Tetrahydro-1,7-naphthyridine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits distinct properties that make it suitable for specific applications, such as its potential anti-HIV activity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQJSMFCZYZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463357
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-85-3
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
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sodium dimethylmalonate
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,6,7,8-Tetrahydro-1,7-naphthyridine interesting for medicinal chemistry?

A1: this compound shares structural similarities with the pharmacologically active 2-(3-pyridyl)ethylamine core. Specifically, it acts as a conformationally-restricted analog, which could offer advantages in terms of selectivity and potency for specific targets. [, ]

Q2: Are there efficient synthetic routes to access this compound?

A2: Yes, several synthetic strategies have been developed. One approach utilizes a five-step sequence, offering a significant improvement over earlier methods. [, ] Another method involves a multicomponent reaction using an α-(isocyano)acetamide, a homoallyl amine, and an aldehyde, leading to the formation of an oxa-bridged tricyclic compound, which can then be fragmented to yield the desired this compound derivatives. [] Additionally, a cyclobutene ring-opening reaction of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine has been employed, resulting in 1,5-diketones that can undergo heterocyclization to form the target compound. [, ]

Q3: Can the structure of this compound be further modified?

A3: Absolutely. Researchers have successfully introduced substituents like trifluoromethyl groups (CF3) onto the this compound scaffold. These modifications aim to explore structure-activity relationships and potentially enhance the biological activity of the molecule. [, ]

Q4: Is there any information available on the reduction of 1,7-naphthyridine?

A4: Yes, studies have shown that catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol produces a mixture of two tetrahydro-derivatives: 1,2,3,4-tetrahydro-1,7-naphthyridine (57%) and this compound (43%). These derivatives can be separated, and their structures have been confirmed through ionization measurements, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy. []

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